molecular formula C7H11NO2 B12312450 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B12312450
M. Wt: 141.17 g/mol
InChI Key: QAEZUUMPFWMZRI-UHFFFAOYSA-N
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Description

3-Azabicyclo[320]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The reduction of spirocyclic oxetanyl nitriles, in particular, has been highlighted for its scalability .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The reduction of nitriles to amines is a notable reaction, often using reagents like lithium aluminum hydride (LiAlH4) .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitriles typically yields amines, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to and inhibit enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEZUUMPFWMZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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